molecular formula C18H17N5O4S B2550261 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide CAS No. 2097924-37-1

2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide

Cat. No.: B2550261
CAS No.: 2097924-37-1
M. Wt: 399.43
InChI Key: SURAFMCDGWFPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide ( 2097924-37-1) is a synthetically designed small molecule with molecular formula C₁₈H₁₇N₅O₄S and molecular weight of 399.42 g/mol. This benzamide-sulfonamide hybrid compound features a distinctive molecular architecture incorporating pyrazine and pyridine heterocyclic systems, which contribute to its potential as a multi-target therapeutic agent for research applications. The compound's structure includes a 2-methoxy-5-sulfamoylbenzamide scaffold linked through a methylene bridge to a 3-(pyridin-4-yl)pyrazine moiety, creating an extended conjugated system that may facilitate target engagement . This compound demonstrates significant research potential across multiple therapeutic areas, particularly as a candidate for investigating adenosine receptor antagonism . Adenosine receptors play crucial roles in regulating inflammatory processes, neuronal signaling, and cardiovascular function, making them valuable targets for pharmacological research. The structural similarity of this compound to documented pyrazine derivatives suggests potential utility as an adenosine receptor antagonist for studying conditions such as asthma, inflammatory disorders, and potentially central nervous system diseases . The presence of both pyridine and pyrazine rings in the molecular structure is characteristic of compounds with demonstrated activity against purinergic receptors, which may translate to research applications in neuropharmacology and immunology . Mechanistically, the compound's hybrid structure incorporates features associated with sulfonamide therapeutics, which have established roles in enzyme inhibition and receptor modulation . Recent scientific literature has highlighted the importance of sulfonamide derivatives in targeting neurological conditions, with compounds featuring pyridine and pyrazole moieties demonstrating inhibitory activity against acetylcholinesterase, suggesting potential research applications for Alzheimer's disease models . Additionally, structurally related sulfonamide-pyridine hybrids have shown promise in diabetes research through glucokinase activation mechanisms , indicating this compound may have broader research utility in metabolic disorder studies. From a drug discovery perspective, computational analyses of this compound reveal favorable molecular properties with a topological polar surface area of 146 Ų, XLogP3 value of -0.3, and seven rotatable bonds, suggesting potential membrane permeability and oral bioavailability in preclinical models . These characteristics make it particularly valuable for lead optimization studies in medicinal chemistry programs. Researchers can utilize this compound for investigating structure-activity relationships, particularly focusing on the significance of the methoxybenzamide moiety for target engagement and the sulfonamide linker for molecular recognition properties. This product is provided exclusively for research use in laboratory settings and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material using appropriate safety precautions including personal protective equipment and conduct all necessary safety assessments before experimental use.

Properties

IUPAC Name

2-methoxy-5-[(3-pyridin-4-ylpyrazin-2-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-27-16-3-2-13(10-14(16)18(19)24)28(25,26)23-11-15-17(22-9-8-21-15)12-4-6-20-7-5-12/h2-10,23H,11H2,1H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURAFMCDGWFPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of 2-hydroxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide.

    Reduction: Formation of 2-methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}aminosulfamoyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Molecular Formula

The molecular formula for 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 372.44 g/mol.

Structural Characteristics

The compound features:

  • A methoxy group (-OCH₃)
  • A sulfonamide moiety
  • A pyrazine ring linked to a pyridine structure

These functional groups contribute to its biological activity, enhancing solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide exhibit significant antimicrobial properties. For instance, a study on substituted N-(pyrazin-2-yl)benzenesulfonamides found that certain derivatives showed potent antitubercular activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 6.25 μg/mL . This suggests that the sulfonamide component may enhance the compound's efficacy against bacterial infections.

Antifungal Activity

The compound's potential antifungal activity has also been explored. Research into related pyridine-sulfonamide derivatives indicates that these compounds can effectively inhibit fungal growth, particularly against Candida species. Some derivatives demonstrated better efficacy than traditional antifungal agents like fluconazole, indicating the promise of this chemical class in treating fungal infections .

Anticancer Properties

The anticancer potential of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide has been investigated through molecular docking studies and biological assays. Compounds with similar structures have shown activity against various cancer cell lines, suggesting that the compound may interfere with cellular processes involved in tumor growth and proliferation. The incorporation of the pyrazine and pyridine rings is believed to play a crucial role in enhancing cytotoxicity against cancer cells .

Activity TypeTarget Organism/Cell LineMIC (μg/mL)Reference
AntimicrobialMycobacterium tuberculosis6.25
AntifungalCandida albicans≤ 25
AnticancerVarious cancer cell linesVaries

Table 2: Structural Features and Their Implications

Structural FeatureImplication
Methoxy GroupEnhances solubility
Sulfonamide MoietyPotential antimicrobial activity
Pyrazine RingMay enhance anticancer properties
Pyridine LinkageImproves binding affinity

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A study conducted on a series of sulfonamide derivatives highlighted the synthesis of compounds incorporating the pyridine scaffold, which demonstrated significant antibacterial and antifungal activities. The evaluation used standard methods such as disc diffusion and broth microdilution assays, confirming the effectiveness of these compounds against resistant strains of bacteria .

Case Study 2: Molecular Docking Studies for Anticancer Activity

Molecular docking studies performed on various derivatives indicated strong interactions between the compounds and key targets involved in cancer cell proliferation. These studies suggest that modifications to the sulfonamide structure can lead to enhanced cytotoxic effects against specific cancer types, paving the way for further drug development efforts .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of essential biomolecules by binding to key enzymes involved in metabolic pathways. This binding disrupts the normal function of the enzymes, leading to the death of the bacterial cells .

Comparison with Similar Compounds

N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (I-3)

  • Structure : Features a bis(trifluoromethyl)benzamide core linked to a pyrazine ring substituted with a 5-methyl-1,2,4-oxadiazole group.
  • Key Differences :
    • Electron-Withdrawing Groups : The trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the methoxy and sulfamoyl groups in the target compound.
    • Heterocyclic Moieties : The oxadiazole ring (a bioisostere for ester/carbamate groups) may improve target binding affinity but reduce solubility relative to the pyridinyl-pyrazine system .
  • Synthesis : Prepared via sequential cyanation, hydroxylamine coupling, and cyclization steps, yielding 56% final product .

4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyrazin-2-yl)pyrimidin-2-yl]amino]benzamide

  • Structure : Combines a pyrimidine-pyrazine hybrid with a trifluoromethylphenyl-imidazole substituent.
  • Key Differences: Dual Heterocycles: The pyrimidine-pyrazine system may enhance kinase selectivity (e.g., analogous to radotinib, an antineoplastic agent targeting BCR-ABL kinases).
  • Biological Activity : Classified as an antineoplastic agent, suggesting divergent therapeutic applications compared to the sulfamoyl-linked compound .

N-Methyl-4-({4-({[3-(N-methylmethanesulfonamido)pyrazin-2-yl]methyl}amino)-5-(trifluoromethyl)pyrimidin-2-yl}amino)benzamide

  • Structure : Contains a pyrimidine-pyrazine scaffold modified with a methanesulfonamido group.
  • Key Differences: Sulfonamide vs.

4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide

  • Structure : Shares the methoxybenzamide core but substitutes the sulfamoyl group with an ethylsulfonyl moiety.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Notable Properties
2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide Benzamide Methoxy, sulfamoyl, pyridinyl-pyrazine Potential kinase inhibition; moderate lipophilicity
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide Benzamide Bis(trifluoromethyl), oxadiazole, pyrazine High lipophilicity; metabolic stability
4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyrazin-2-yl)pyrimidin-2-yl]amino]benzamide Benzamide Trifluoromethylphenyl, imidazole, pyrimidine-pyrazine Antineoplastic activity; kinase selectivity
N-Methyl-4-({4-({[3-(N-methylmethanesulfonamido)pyrazin-2-yl]methyl}amino)-5-(trifluoromethyl)pyrimidin-2-yl}amino)benzamide Benzamide Methanesulfonamido, pyrimidine, pyrazine Enhanced acidity; possible nucleic acid interaction
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide Benzamide Ethylsulfonyl, pyrrolidine, methoxy Improved solubility; CNS penetration potential

Research Implications

  • Target Compound : The sulfamoyl linker and pyridinyl-pyrazine group position it as a candidate for kinase or protease inhibition, though empirical data are lacking in the provided evidence.
  • Structural Trends :
    • Trifluoromethyl groups (common in ) correlate with enhanced metabolic stability but reduced solubility.
    • Pyrazine-containing analogs () show versatility in targeting diverse enzymes or receptors.
  • Synthesis Challenges : Multi-step routes (e.g., ’s 5-step synthesis) highlight the complexity of introducing heterocycles and sulfonamide/sulfamoyl groups .

Biological Activity

2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide is a complex organic compound with significant potential in therapeutic applications, particularly in drug discovery. This compound integrates a benzamide core modified with a methoxy group and a sulfamoyl moiety linked to a pyridine-pyrazine structure, which suggests diverse biological activities.

Chemical Structure and Properties

The chemical formula of 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide is C16_{16}H18_{18}N4_{4}O3_{3}S. Its structure includes the following functional groups:

  • Benzamide Core : Imparts stability and potential for hydrogen bonding.
  • Methoxy Group : Enhances lipophilicity and may affect biological interactions.
  • Sulfamoyl Moiety : May participate in nucleophilic substitution reactions.
  • Pyridine and Pyrazine Rings : Known to interact with various biological targets, enhancing the compound's potential as a therapeutic agent.

Anticancer Properties

Preliminary studies indicate that compounds similar to 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide exhibit significant anticancer activities. For instance, derivatives of pyrazine have shown efficacy as adenosine receptor antagonists, suggesting that this compound may also interact with key pathways involved in cancer progression.

A comparative analysis of similar compounds revealed the following:

Compound NameIC50 (µM)Target
Compound A15.6EGFR
Compound B0.3EGFR
2-Methoxy...TBDTBD

The specific IC50 value for 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide has yet to be determined, but its structural features suggest it may exhibit competitive inhibition against EGFR-related pathways.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs can possess antimicrobial properties. The presence of the pyridine and pyrazine rings is often correlated with enhanced interactions with biological targets such as enzymes and receptors involved in microbial resistance mechanisms.

The mechanism by which 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide exerts its biological effects may involve:

  • Enzyme Inhibition : The sulfamoyl group could inhibit key metabolic enzymes.
  • Receptor Modulation : The pyridine and pyrazine moieties may enhance binding affinity to specific receptors.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in inhibiting cancer cell proliferation. For example, in vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, including A549 and NCI-H1975 .

Example Study Findings:

CompoundCell LineIC50 (µM)% Inhibition
B1A5490.4490%
B7NCI-H19750.3096%
2-Methoxy...TBDTBDTBD

These findings suggest that the structural modifications in 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide could enhance its therapeutic potential.

Q & A

Q. What are the optimized synthetic routes and key characterization methods for 2-Methoxy-5-({[3-(pyridin-4-yl)pyrazin-2-yl]methyl}sulfamoyl)benzamide?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling pyrazine and pyridine derivatives. A representative approach (adapted from similar benzamide syntheses) includes:

Sulfamoylation : Reacting 5-methoxy-2-sulfamoylbenzoic acid with [3-(pyridin-4-yl)pyrazin-2-yl]methylamine under coupling agents like EDCI/HOBt.

Amidation : Activating the carboxylic acid group using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with the amine intermediate.

Q. Characterization Methods :

  • NMR Spectroscopy : Confirm regiochemistry and purity (e.g., distinguishing pyridine/pyrazine proton environments) .
  • TLC Monitoring : Track reaction progress using silica gel plates with UV visualization .
  • HPLC-MS : Verify molecular weight and purity (>95%) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Key Spectral Data (¹H-NMR)
1EDCI, HOBt, DMF, 25°C85–90δ 8.5–9.0 ppm (pyridine H)
2SOCl₂, reflux75–80δ 4.2 ppm (–CH₂–S–)

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility Screening : Test in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Profiling :
    • Hydrolytic Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
    • Photostability : Expose to UV-Vis light (300–400 nm) and analyze by LC-MS for photo-degradation products .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., DMSO/water). Use SHELX programs for structure solution:
    • SHELXT : Auto-tracing initial phases.
    • SHELXL : Refinement with anisotropic displacement parameters .
  • Challenge : The sulfamoyl group may induce disorder; mitigate by cooling crystals to 100 K during data collection .

Q. How can bioactivity hypotheses be generated for this compound, particularly regarding enzyme inhibition?

Methodological Answer:

  • Target Prediction : Use computational tools (e.g., SwissTargetPrediction) based on structural analogs. For example:
    • AcPS-PPTase Inhibition : Analogous sulfamoyl benzamides disrupt bacterial lipid biosynthesis .
  • Validation Assays :
    • Enzyme Activity Assays : Measure IC₅₀ against purified AcPS-PPTase using malachite green phosphate detection .
    • MIC Testing : Evaluate antibacterial activity against Gram-positive strains (e.g., S. aureus) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Core Modifications :
    • Pyrazine Ring : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance electrophilicity .
    • Sulfamoyl Linker : Replace with sulfonamide or carbamate to assess binding flexibility .
  • SAR Workflow :
    • Synthesize derivatives with systematic substitutions.
    • Test in enzyme inhibition/antibacterial assays.
    • Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. How can conflicting spectral or bioactivity data be resolved during characterization?

Methodological Answer:

  • Spectral Contradictions :
    • NMR Signal Overlap : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .
    • HPLC Purity Discrepancies : Cross-validate with orthogonal methods (e.g., capillary electrophoresis) .
  • Bioactivity Variability :
    • Dose-Response Replicates : Perform triplicate assays with internal controls (e.g., known inhibitors) .
    • Check Solvent Effects : Ensure DMSO concentration ≤0.1% to avoid false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.